

exploring the ethnobotanical uses of Niranthincontaining plants

Author: BenchChem Technical Support Team. Date: December 2025

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Compound Name:	Niranthin	
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An In-depth Technical Guide to the Ethnobotanical Uses of Niranthin-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a significant lignan found predominantly in the Phyllanthus genus, has garnered considerable attention for its therapeutic potential.[1] Plants belonging to this genus, particularly Phyllanthus amarus and Phyllanthus niruri, have a long and rich history in traditional medicine systems worldwide, including Ayurveda, Siddha, and Unani.[2][3] These plants are commonly known as "stonebreaker" or "Bhui Amla" and are traditionally used to treat a wide array of ailments.[2][4] This guide provides a comprehensive overview of the ethnobotanical uses, phytochemistry, pharmacological activities, and underlying molecular mechanisms of **niranthin** and its source plants, with a focus on providing actionable data and protocols for research and drug development.

Ethnobotanical Uses of Niranthin-Containing Phyllanthus Species

The whole plant, including its leaves, stems, and roots, is utilized in traditional medicine for its therapeutic properties.[5][6] The ethnobotanical applications of Phyllanthus species are extensive, reflecting their diverse biological activities.[3][7]



Ethnobotanical Use	Description	Citations
Liver Disorders	Used extensively for jaundice, hepatitis (particularly Hepatitis B), and liver cirrhosis.[2][5][8] The hepatoprotective properties are a cornerstone of its traditional use.[9]	[2][5][8][9]
Kidney and Urinary Health	Famously known as "stonebreaker" for its purported ability to dissolve kidney stones (antiurolithiatic).[2][4][5] It is also employed as a diuretic to treat urinary tract issues.[4][5][7]	[2][4][5][7]
Gastrointestinal Ailments	The plant is used to treat a range of digestive problems including gastropathy, diarrhea, dysentery, and stomach aches.[6][7][8]	[6][7][8]
Infections	Possesses antiviral, antibacterial, and antiseptic properties.[6][7] It is traditionally used for gonorrhea, venereal diseases, and other genital affections.[3] [7][8] It is also used to treat flu, colds, and tuberculosis.[8]	[3][6][7][8]
Inflammatory Conditions	Utilized for its anti- inflammatory effects in treating various conditions.[5]	[5]
Metabolic Disorders	Traditionally used to manage diabetes due to its hypoglycemic (blood sugar lowering) effects.[2][4][5]	[2][4][5]



Fevers	The plant is used as a febrifuge to reduce fevers, particularly those associated with liver or urinary infections. [5][6][7]	[5][6][7]
Skin Conditions	Applied topically as a paste or juice for skin issues like scabies, ulcers, wounds, ringworm, and other lesions.[7]	[7][9]

Phytochemistry of Phyllanthus Species

Phyllanthus species are rich in a diverse array of bioactive compounds.[10][11] The primary chemical constituents responsible for their medicinal properties include lignans, flavonoids, tannins, alkaloids, terpenoids, and polyphenols.[2][6][11]

Key Bioactive Lignans:

- Niranthin: A major lignan with demonstrated anti-inflammatory properties.
- Phyllanthin: Another key lignan with hepatoprotective effects.[5]
- Hypophyllanthin: A lignan also contributing to the plant's therapeutic profile.[1][5]
- Nirtetralin[12]
- Phyltetralin[11][12]

Quantitative Analysis of Lignans in Phyllanthus Species

The concentration of **niranthin** and other key lignans can vary significantly between different Phyllanthus species and even between different parts of the same plant. A validated High-Performance Liquid Chromatography (HPLC) method is commonly used for the simultaneous quantification of these compounds.[12][13]



Table 1: Quantitative Determination of Lignans in Phyllanthus niruri L.[12]

Plant Part	Niranthin (mg/g)	Nirtetralin B (mg/g)	Hypophyllanth in (mg/g)	Phyltetralin (mg/g)
Leaves	1.25	0.83	0.62	0.35
Stem	0.45	0.28	0.21	0.12
Root	0.18	0.11	0.08	0.05

Data represents an example quantification and can vary based on geographical location, harvest time, and extraction method. The highest concentration of active lignans is typically found in the leaves during the full fruiting period.[12]

Pharmacological Activities of Niranthin

Niranthin, along with other compounds from Phyllanthus species, exhibits a wide spectrum of pharmacological activities, validating many of its traditional uses.[6]

Anti-inflammatory Activity

Niranthin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[1] Studies have shown that **niranthin** can significantly inhibit the production of proinflammatory mediators.

Table 2: In Vitro Anti-inflammatory Effects of Niranthin



Mediator/Marker	Action by Niranthin	Citation
COX-2	Significantly inhibited protein and gene expression levels in LPS-induced U937 macrophages.	[1]
TNF-α	Downregulated gene expression in LPS-induced U937 macrophages.	[1]
IL-1β	Downregulated gene expression in LPS-induced U937 macrophages.	[1]
PGE ₂	Inhibited the downstream signaling product of COX-2.	[1]
NF-κB Pathway	Suppressed the phosphorylation of IκB kinases (Ikkα/β) and NF-κB, and inhibited IκB degradation.	[1]
MAPKs Pathway	Suppressed the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). It did not show a significant effect on p38 phosphorylation.	[1]
PI3K/Akt Pathway	Interfered with the activation of Akt.	[1]

Hepatoprotective Activity

The traditional use of Phyllanthus species for liver ailments is supported by scientific evidence demonstrating their hepatoprotective effects.[2][5] These effects are attributed to the antioxidant and anti-inflammatory properties of their constituent compounds, which protect liver cells from damage induced by toxins and viruses.[5]



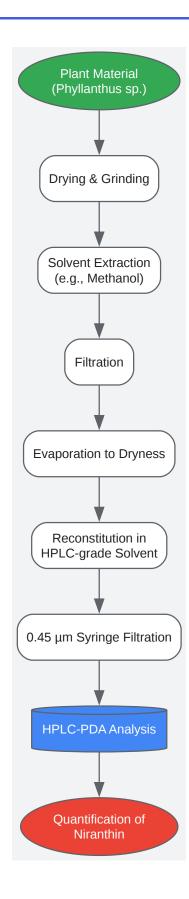
Antiviral Activity

Extracts from Phyllanthus species have shown antiviral activity against a range of viruses, most notably the Hepatitis B virus (HBV).[3][5] This has been a significant area of research, aiming to validate its traditional use in treating viral hepatitis.[8]

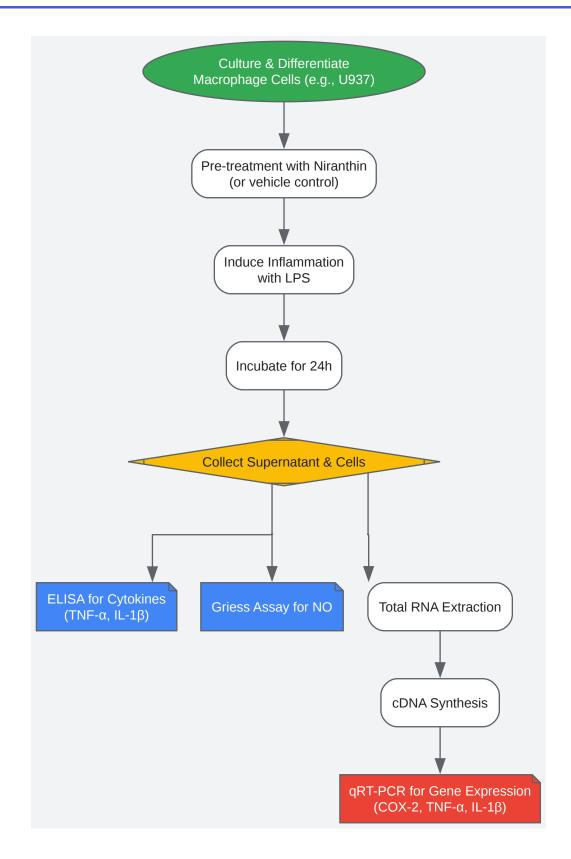
Signaling Pathways Modulated by Niranthin

Niranthin exerts its anti-inflammatory effects by downregulating several key signaling pathways that are crucial in the inflammatory response.[1] Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream pathways including PI3K/Akt, MAPKs (JNK, ERK, p38), and NF-κB. **Niranthin** intervenes by inhibiting the phosphorylation and activation of key proteins within these cascades, ultimately leading to a reduction in the expression of pro-inflammatory genes like COX-2, TNF-α, and IL-1β.[1]









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- To cite this document: BenchChem. [exploring the ethnobotanical uses of Niranthin-containing plants]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1251443#exploring-the-ethnobotanical-uses-of-niranthin-containing-plants]

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